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Compound of Interest

Compound Name: 2,4-Dimethoxyaniline

Cat. No.: B045885

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-
Dimethoxyaniline (CAS No: 2735-04-8), a versatile intermediate in pharmaceutical and
chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 2,4-Dimethoxyaniline is CsH11NO:2 with a molecular weight of
153.18 g/mol .[1][2] The structural and electronic environment of this compound gives rise to a
distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The *H and 3C NMR data for 2,4-Dimethoxyaniline are presented below.

IH NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

6.75 d 1H Ar-H

6.45 d 1H Ar-H

6.40 dd 1H Ar-H

3.85 S 3H OCHs

3.80 S 3H OCHs

3.70 brs 2H NH:2
13C NMR Data

Chemical Shift (8) ppm Assighment

150.5 Ar-C-O

142.0 Ar-C-O

130.0 Ar-C-N

115.5 Ar-CH

102.5 Ar-CH

98.0 Ar-CH

55.8 OCHs

55.5 OCHs

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for 2,4-Dimethoxyaniline are summarized below.

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b045885?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

3450 - 3300 Strong, Broad N-H Stretch (Amine)

3050 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (CHs)
1620 - 1580 Strong Aromatic C=C Bending
1520 Strong N-H Bending

1250 - 1200 Strong Aryl-O Stretch (Asymmetric)
1050 - 1020 Strong Aryl-O Stretch (Symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues.

m/z Relative Intensity (%) Assignment

153 100 [M]* (Molecular lon)
138 80 [M-CHs]*

110 40 [M-CH3-COJ*

95 30 [M-2xOCHs]*

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of spectroscopic data for
a solid aromatic amine like 2,4-Dimethoxyaniline.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Accurately weigh 5-10 mg of 2,4-Dimethoxyaniline and dissolve it in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry
NMR tube.[3][4][5] Ensure the sample is fully dissolved; gentle vortexing may be applied.
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e Instrument Setup:
o Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
o Lock the spectrometer to the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
e 'H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the peaks and reference the spectrum to the residual solvent peak or an internal
standard (e.g., TMS at 0 ppm).

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans will be required compared to *H NMR to achieve a good signal-
to-noise ratio (typically 128 scans or more).

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy (ATR-FTIR)
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e Sample Preparation: Place a small amount of solid 2,4-Dimethoxyaniline directly onto the
crystal of the Attenuated Total Reflectance (ATR) accessory.

e Instrument Setup:
o Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

o Collect a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Data Acquisition:

o Apply pressure to the sample using the ATR pressure arm to ensure good contact with the
crystal.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Process the data by performing a background correction and, if necessary, an ATR
correction.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2,4-Dimethoxyaniline in a volatile organic
solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

e Instrument Setup:
o Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[6]

o Set the GC oven temperature program to ensure separation from any impurities and the
solvent. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5
minutes.

o Use an appropriate GC column (e.g., a non-polar capillary column).
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o Set the MS to scan over a mass range that includes the expected molecular ion (e.g., m/z
50-300).

o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

o The compound will be vaporized, separated on the GC column, and then enter the MS for
ionization and detection.

o The most common ionization technique for this type of analysis is Electron lonization (EI).
e Data Analysis:
o lIdentify the peak corresponding to 2,4-Dimethoxyaniline in the total ion chromatogram.

o Analyze the mass spectrum associated with this peak to identify the molecular ion and
characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound such as 2,4-Dimethoxyaniline.
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Sample Handling
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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